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Compound of Interest

Compound Name: Bergamottin

Cat. No.: B15577138 Get Quote

An In-Depth Technical Guide to the Chemical Structure and Properties of Bergamottin

Introduction
Bergamottin is a naturally occurring furanocoumarin predominantly found in grapefruit (Citrus

paradisi), bergamot orange (Citrus bergamia), and other citrus fruits.[1][2][3] First isolated from

bergamot oil, this compound is a significant area of study in pharmacology and drug

development.[2][4] It is widely recognized for its role in the "grapefruit juice effect," a clinically

important phenomenon where the consumption of grapefruit or its juice alters the metabolism

of various pharmaceutical drugs.[1][5][6]

Chemically, bergamottin is a linear furanocoumarin featuring a geraniol-derived side chain.[2]

[4][7] Its primary mechanism of action involves the potent inhibition of cytochrome P450

enzymes, particularly CYP3A4, which is responsible for the metabolism of a large percentage

of clinically used drugs.[1][2][8][9] This guide provides a comprehensive overview of the

chemical structure, physicochemical properties, pharmacokinetics, pharmacodynamics, and

relevant experimental protocols for bergamottin, intended for researchers, scientists, and drug

development professionals.

Chemical Identity and Structure
Bergamottin, also known as 5-geranoxypsoralen, is structurally characterized by a psoralen

core (a furan ring fused to a coumarin) with a geranyloxy substituent.
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Identifier Value

IUPAC Name
4-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-7H-

furo[3,2-g][1]benzopyran-7-one[1][4][10][11]

Synonyms
5-Geranoxypsoralen, Bergamotine, Bergaptin[6]

[7][10][12]

CAS Number 7380-40-7[4][5][10][11]

Molecular Formula C₂₁H₂₂O₄[4][5][10][11][13]

Molecular Weight 338.40 g/mol [1][4][10][13]

Canonical SMILES
CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3

=C1C=CO3)C)C[1][14]

InChI Key DBMJZOMNXBSRED-OQLLNIDSSA-N[1][11]

Physicochemical Properties
Bergamottin is a lipophilic molecule, a property that influences its solubility and biological

interactions.[15] It typically appears as white crystals or powder.[4]

Property Value

Melting Point
55–56 °C (some sources report 59-61°C)[2][4]

[6]

Boiling Point 503.00 to 504.00 °C (estimated)[5]

Water Solubility ~10 mg/L[4]; 0.034 mg/L at 25°C (estimated)[5]

Solubility in Organic Solvents
Soluble in alcohol, DMSO (30 mg/ml), DMF (30

mg/ml), and Ethanol (10 mg/ml)[5][11][15]

logP (o/w) 5.382 to 5.6 (estimated)[5][10]

Appearance White crystals or powder[4]

Pharmacokinetics (ADME)
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The pharmacokinetic profile of bergamottin is central to its biological effects, particularly its

interaction with drugs.

Absorption
Following oral administration in humans, bergamottin is absorbed, with peak plasma

concentrations (Tmax) occurring around 0.8 to 1.1 hours.[3][16]

Metabolism
Bergamottin is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and

CYP2B6.[3] Metabolism can occur on both the furan ring and the geranyloxy side chain.[3] A

key metabolite, 6',7'-dihydroxybergamottin (DHB), is also a potent CYP3A4 inhibitor and has

been detected in human plasma after bergamottin exposure.[3][16] Other metabolites

generated by CYP2B6 and CYP3A5 include various hydroxylated forms (e.g., 5'-OH-

bergamottin, 6'-OH-bergamottin) and bergaptol.[1][3]

Parameter Value Species Dosage

Cmax 2.1 ng/mL Human 6 mg[3][16]

Cmax 5.9 ng/mL Human 12 mg[3][16]

Tmax 0.8 h Human 6 mg[3][16]

Tmax 1.1 h Human 12 mg[3][16]

Pharmacodynamics
The primary pharmacodynamic effect of bergamottin is the inhibition of drug-metabolizing

enzymes, which has significant implications for drug-drug interactions.

Cytochrome P450 Inhibition
Bergamottin is a well-documented inhibitor of multiple cytochrome P450 isoforms.[3] Its most

notable action is the potent, mechanism-based inactivation of CYP3A4.[8][9][15][17] This type

of inhibition, also known as suicide inhibition, occurs when bergamottin is metabolized by

CYP3A4 into a reactive intermediate that covalently binds to the enzyme, leading to its

irreversible inactivation.[1][8][17] This effect is primarily responsible for the "grapefruit juice
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effect," which increases the bioavailability of co-administered drugs that are CYP3A4

substrates.[9]

Bergamottin and its metabolite DHB also inhibit other CYP isoforms, including CYP1A2, 2A6,

2C9, 2C19, 2D6, and 2E1 in human liver microsomes.[3][8][17]

Target Enzyme Inhibition Type Kᵢ (μM) kᵢₙₐ꜀ₜ (min⁻¹) Notes

CYP3A4

Mechanism-

based (Suicide)

[8][9][17]

7.7[8][17] 0.3[8][17]

Primary

contributor to the

"grapefruit juice

effect".

CYP2C9

Mechanism-

based &

Competitive[18]

[19]

- -

Exhibits time-

and NADPH-

dependent

inhibition.[19]

CYP1A2 Inhibition[3][8] - -
Potent inhibition

noted.[8]

CYP2A6 Inhibition[3][8] - - -

CYP2C19 Inhibition[3][8] - - -

CYP2D6 Inhibition[3][8] - - -

CYP2E1 Inhibition[3][8] - - -

Biosynthesis Pathway
Bergamottin's biosynthesis originates from the shikimate pathway. The process involves the

formation of a psoralen core followed by the attachment of a geranyl pyrophosphate (GPP)

side chain.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37307228/
https://www.benchchem.com/product/b15577138?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6321104/
https://pubs.acs.org/doi/10.1021/tx970192k
https://pubmed.ncbi.nlm.nih.gov/9548795/
https://pubs.acs.org/doi/10.1021/tx970192k
https://pubmed.ncbi.nlm.nih.gov/37307228/
https://pubmed.ncbi.nlm.nih.gov/9548795/
https://pubs.acs.org/doi/10.1021/tx970192k
https://pubmed.ncbi.nlm.nih.gov/9548795/
https://pubs.acs.org/doi/10.1021/tx970192k
https://pubmed.ncbi.nlm.nih.gov/9548795/
https://keio.elsevierpure.com/en/publications/analysis-of-inhibition-kinetics-of-three-beverage-ingredients-ber/
https://pubmed.ncbi.nlm.nih.gov/34019943/
https://pubmed.ncbi.nlm.nih.gov/34019943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6321104/
https://pubs.acs.org/doi/10.1021/tx970192k
https://pubs.acs.org/doi/10.1021/tx970192k
https://pmc.ncbi.nlm.nih.gov/articles/PMC6321104/
https://pubs.acs.org/doi/10.1021/tx970192k
https://pmc.ncbi.nlm.nih.gov/articles/PMC6321104/
https://pubs.acs.org/doi/10.1021/tx970192k
https://pmc.ncbi.nlm.nih.gov/articles/PMC6321104/
https://pubs.acs.org/doi/10.1021/tx970192k
https://pmc.ncbi.nlm.nih.gov/articles/PMC6321104/
https://pubs.acs.org/doi/10.1021/tx970192k
https://www.benchchem.com/product/b15577138?utm_src=pdf-body
https://en.wikipedia.org/wiki/Bergamottin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shikimate Pathway

Furanocoumarin Core Formation

Final Assembly

Umbelliferone

Demethylsuberosin

+ DMAPP

Marmesin

Cyclization
(P450 monooxygenase)

Psoralen

Bergaptol

+ Hydroxyl Group

Bergamottin

+ Geranyl Pyrophosphate (GPP)

Click to download full resolution via product page

Caption: Biosynthesis pathway of bergamottin from umbelliferone.
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Mechanism of CYP3A4 Inactivation
The inactivation of CYP3A4 by bergamottin is a multi-step process that begins with the

enzyme metabolizing the furan moiety of bergamottin. This creates a reactive intermediate

that covalently binds to the apoprotein within the active site, leading to irreversible loss of

function.[8][17]

Bergamottin
[Bergamottin-CYP3A4]

Enzyme-Substrate Complex
Active CYP3A4

Reactive Intermediate
(Metabolite)

Metabolism
(NADPH-dependent) Inactive CYP3A4

(Covalent Adduct)

Covalent Binding
to Apoenzyme

Click to download full resolution via product page

Caption: Mechanism-based inactivation of CYP3A4 by bergamottin.

Inhibition of STAT3 Signaling Pathway
Beyond P450 inhibition, bergamottin has been shown to abrogate the persistent activation of

the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in various

cancer cells.[20] This inhibition is mediated by suppressing the phosphorylation of Janus-

activated kinase (JAK) 1/2 and c-Src. Bergamottin induces the expression of the tyrosine

phosphatase SHP-1, which plays a critical role in dephosphorylating and deactivating STAT3.

[20] Downregulation of the STAT3 pathway leads to decreased expression of anti-apoptotic

proteins (e.g., Bcl-2, Bcl-xL, survivin) and cell cycle regulators (e.g., cyclin D1), ultimately

inducing apoptosis and chemosensitization in tumor cells.[20]
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Caption: Inhibition of the STAT3 signaling pathway by bergamottin.

Experimental Protocols
In Vitro CYP3A4 Inhibition Assay (Mechanism-Based)
This protocol outlines a typical experiment to determine the mechanism-based inhibition

parameters (Kᵢ and kᵢₙₐ꜀ₜ) of bergamottin on human liver microsomes or recombinant CYP3A4.
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Phase 1: Pre-incubation

Phase 2: Activity Measurement

Phase 3: Analysis
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Caption: Experimental workflow for a mechanism-based CYP3A4 inhibition assay.
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Detailed Methodology
Objective: To determine the time- and concentration-dependent inactivation of CYP3A4 by

bergamottin.

Materials:

Human Liver Microsomes (HLM) or recombinant human CYP3A4 co-expressed with

reductase and cytochrome b5.

Bergamottin (dissolved in a suitable solvent like DMSO or acetonitrile).

NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase).

Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

CYP3A4 probe substrate (e.g., testosterone or midazolam).

Metabolite standard (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam).

Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

Incubator/water bath set to 37°C.

LC-MS/MS system for analysis.

Protocol:

Pre-incubation Phase:

A master mix containing HLM (e.g., 0.5-1.0 mg/mL protein) in potassium phosphate buffer

is prepared.

Aliquots of the master mix are added to microcentrifuge tubes.

Varying concentrations of bergamottin (e.g., 0-25 µM) are added to the tubes. A vehicle

control (solvent only) is included.
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The mixtures are pre-warmed at 37°C for 5 minutes.

The inactivation reaction is initiated by adding a pre-warmed NADPH generating system.

At designated time points (e.g., 0, 5, 10, 20, 30 minutes), aliquots are removed from each

bergamottin concentration tube.

Activity Measurement Phase:

The aliquots removed from the pre-incubation are immediately diluted (e.g., 10 to 20-fold)

into a new set of tubes containing the CYP3A4 probe substrate at a saturating

concentration (e.g., 200 µM testosterone or 5 µM midazolam) and the NADPH generating

system. This dilution effectively stops further inactivation by the original bergamottin
concentration.

This secondary incubation is allowed to proceed for a short, fixed period (e.g., 10-15

minutes) at 37°C.

The reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an

internal standard.

Sample Analysis:

Samples are centrifuged to precipitate protein.

The supernatant is transferred for analysis by LC-MS/MS to quantify the formation of the

probe substrate's metabolite.

Data Analysis:

The rate of metabolite formation is used to calculate the remaining CYP3A4 activity at

each pre-incubation time point for each bergamottin concentration.

For each bergamottin concentration, the natural logarithm of the percent remaining

activity is plotted against the pre-incubation time. The negative slope of this line gives the

observed inactivation rate constant (k_obs).
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The values of Kᵢ (inactivation constant) and kᵢₙₐ꜀ₜ (maximal rate of inactivation) are

determined by fitting the k_obs values versus the inhibitor (bergamottin) concentrations

to the Michaelis-Menten equation for inactivation: k_obs = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) where [I] is

the concentration of bergamottin.

Conclusion
Bergamottin is a pharmacologically significant furanocoumarin whose properties extend

beyond its contribution to the flavor of citrus fruits. Its potent, mechanism-based inhibition of

CYP3A4 and other drug-metabolizing enzymes makes it a critical molecule for consideration in

drug development and clinical pharmacology to avoid adverse drug interactions. Furthermore,

emerging research into its effects on signaling pathways like STAT3 highlights its potential as a

lead compound for developing novel therapeutics, particularly in oncology.[20] A thorough

understanding of its chemical properties, pharmacokinetic profile, and complex biological

interactions is essential for professionals in the pharmaceutical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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